![molecular formula C13H12FNO4S B2756101 N-[(4-fluoro-1-naphthyl)sulfonyl]-N-methylglycine CAS No. 650593-40-1](/img/structure/B2756101.png)
N-[(4-fluoro-1-naphthyl)sulfonyl]-N-methylglycine
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Description
N-[(4-fluoro-1-naphthyl)sulfonyl]-N-methylglycine is a chemical compound with the molecular formula C13H12FNO4S . It has a molecular weight of 297.31 . The IUPAC name for this compound is [(4-fluoro-1-naphthyl)sulfonylamino]acetic acid .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a sulfonyl group attached to a 4-fluoro-1-naphthyl group and a methylglycine group . The InChI code for this compound is 1S/C13H12FNO4S/c1-15(8-13(16)17)20(18,19)12-7-6-11(14)9-4-2-3-5-10(9)12/h2-7H,8H2,1H3,(H,16,17) .Physical And Chemical Properties Analysis
The compound is stored at a temperature of 28°C .Scientific Research Applications
Fluorescent Probes and Sensors
Research into naphthotriazole derivatives, which share structural similarities with "N-[(4-fluoro-1-naphthyl)sulfonyl]-N-methylglycine," highlights the synthesis of fluorescent compounds for potential use as probes. These compounds exhibit high fluorescence quantum yield, making them promising candidates for fluorescence-based applications (Oliveira-Campos et al., 2010). Additionally, genetically encoded fluorescent amino acids have been developed for the direct monitoring of protein-protein interactions, suggesting applications in studying the dynamics of biological systems (Mills et al., 2009).
Neurodegenerative Disease Research
The use of radiolabeled compounds for the non-invasive imaging of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients represents a critical application in neurodegenerative disease research. Similar fluorinated naphthyl derivatives could theoretically be adapted for similar imaging purposes, contributing to the diagnosis and monitoring of Alzheimer's disease progression (Shoghi-Jadid et al., 2002).
Antitumor and Antiviral Applications
The modification of benzyl naphthyl sulfoxides/sulfones, structurally related to "this compound," has led to the discovery of compounds with potent antitumor properties. These compounds show significant activity against various cancer cell lines, suggesting their potential as antineoplastic agents (Tang et al., 2021). Additionally, the synthesis of xanthene derivatives using an efficient polymer-supported catalyst has demonstrated significant antiviral activity against tobacco mosaic virus, indicating the potential for developing antiviral agents from similar chemical frameworks (Naidu et al., 2012).
properties
IUPAC Name |
2-[(4-fluoronaphthalen-1-yl)sulfonyl-methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO4S/c1-15(8-13(16)17)20(18,19)12-7-6-11(14)9-4-2-3-5-10(9)12/h2-7H,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJDKKJPDLKEDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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